molecular formula C10H8F3N3 B1452690 1-[3-(trifluoromethyl)phenyl]-1H-pyrazol-4-amine CAS No. 1153040-21-1

1-[3-(trifluoromethyl)phenyl]-1H-pyrazol-4-amine

Cat. No.: B1452690
CAS No.: 1153040-21-1
M. Wt: 227.19 g/mol
InChI Key: QYEHERJXNTXVNQ-UHFFFAOYSA-N
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Description

1-[3-(trifluoromethyl)phenyl]-1H-pyrazol-4-amine is a compound that features a trifluoromethyl group attached to a phenyl ring, which is further connected to a pyrazole ring with an amine group at the 4-position.

Preparation Methods

The synthesis of 1-[3-(trifluoromethyl)phenyl]-1H-pyrazol-4-amine typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 3-(trifluoromethyl)benzaldehyde and hydrazine derivatives.

    Formation of Pyrazole Ring: The key step involves the formation of the pyrazole ring through a cyclization reaction. This can be achieved by reacting 3-(trifluoromethyl)benzaldehyde with hydrazine hydrate under acidic or basic conditions.

Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of catalysts and specific reaction conditions to streamline the process .

Chemical Reactions Analysis

1-[3-(trifluoromethyl)phenyl]-1H-pyrazol-4-amine undergoes several types of chemical reactions:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The trifluoromethyl group and the amine group can participate in substitution reactions.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions employed .

Scientific Research Applications

1-[3-(trifluoromethyl)phenyl]-1H-pyrazol-4-amine has a wide range of scientific research applications:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of new materials and catalysts.

    Biology: It is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: The compound is investigated for its potential as a pharmaceutical agent, particularly in the development of drugs targeting specific enzymes or receptors.

    Industry: It is used in the production of agrochemicals and other industrial chemicals due to its stability and reactivity.

Mechanism of Action

The mechanism of action of 1-[3-(trifluoromethyl)phenyl]-1H-pyrazol-4-amine involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, allowing it to effectively interact with biological membranes and enzymes. The pyrazole ring and amine group contribute to the compound’s binding affinity and specificity for certain receptors or enzymes, leading to its observed biological effects .

Comparison with Similar Compounds

1-[3-(trifluoromethyl)phenyl]-1H-pyrazol-4-amine can be compared with other similar compounds, such as:

    1-(3-trifluoromethylphenyl)piperazine: This compound also contains a trifluoromethyl group and a phenyl ring but differs in its core structure, which is a piperazine ring instead of a pyrazole ring.

    3-(trifluoromethyl)phenyl isocyanate: This compound features a trifluoromethyl group and a phenyl ring, but the functional group is an isocyanate instead of an amine.

    4-(trifluoromethyl)phenyl isocyanate: Similar to the previous compound, but with the trifluoromethyl group at the 4-position.

Properties

IUPAC Name

1-[3-(trifluoromethyl)phenyl]pyrazol-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8F3N3/c11-10(12,13)7-2-1-3-9(4-7)16-6-8(14)5-15-16/h1-6H,14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QYEHERJXNTXVNQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)N2C=C(C=N2)N)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8F3N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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